molecular formula C12H18FNO3S B6637222 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide

3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide

Cat. No.: B6637222
M. Wt: 275.34 g/mol
InChI Key: HPGIUXBMMVZIAP-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3S/c1-9-5-10(13)7-11(6-9)18(16,17)14(4)8-12(2,3)15/h5-7,15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGIUXBMMVZIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N(C)CC(C)(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the benzene ring substituted with a fluorine atom and a sulfonamide group.

    Substitution Reaction:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluorine atom could introduce various functional groups.

Scientific Research Applications

3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: The compound’s structure suggests potential antibacterial properties, making it a subject of interest in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can prevent bacterial growth and replication. The fluorine atom and hydroxy group may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Fluorobenzene: A fluorinated benzene derivative with different chemical properties.

Uniqueness

3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups. The presence of both a fluorine atom and a hydroxy group on the benzene ring, along with the sulfonamide group, gives it distinct chemical and biological properties compared to other sulfonamides.

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